[2-Fluoro-5-(hydroxymethyl)phenyl]methanol
Description
Significance of Organofluorine Chemistry in Contemporary Chemical Research
Organofluorine chemistry, the study of organic compounds containing the carbon-fluorine bond, has become a cornerstone of contemporary chemical research, particularly within the pharmaceutical and materials science sectors. The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. bldpharm.comgoogle.com This is due to the unique characteristics of the fluorine atom, including its small size, high electronegativity, and the exceptional strength of the carbon-fluorine bond. bldpharm.com
In medicinal chemistry, the strategic incorporation of fluorine can lead to significant improvements in a drug candidate's profile. These enhancements may include increased metabolic stability, leading to a longer half-life, improved binding affinity to target enzymes, and modulated lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME) properties. google.comscbt.com It is estimated that approximately 20% of all pharmaceuticals on the market contain fluorine, a testament to the profound impact of this element on drug design and development. bldpharm.com Prominent examples of successful fluorinated drugs span a wide range of therapeutic areas, including oncology, central nervous system disorders, and infectious diseases. sigmaaldrich.com The continued development of novel and efficient fluorination methods remains an active and vital area of research, promising to further expand the applications of organofluorine compounds. prepchem.com
Strategic Importance of Fluorinated Benzylic Alcohols as Key Synthetic Intermediates
Within the vast field of organofluorine chemistry, fluorinated benzylic alcohols have emerged as strategically important synthetic intermediates. scbt.com These compounds serve as versatile building blocks for the construction of more complex fluorinated molecules. google.comthegoodscentscompany.com The presence of the hydroxyl group provides a reactive handle for a wide array of chemical transformations, while the fluorinated aromatic ring imparts the beneficial properties associated with organofluorine compounds.
The utility of fluorinated benzylic alcohols lies in their ability to participate in various organic reactions, including nucleophilic substitutions, oxidations, and esterifications. They are precursors to a range of other functional groups and can be readily incorporated into larger molecular frameworks. For instance, the conversion of the benzylic alcohol to a corresponding benzyl (B1604629) fluoride (B91410) can be a key step in certain synthetic pathways. nih.gov The development of synthetic methodologies utilizing these fluorinated building blocks is crucial for accessing novel chemical entities with potential applications in drug discovery and materials science. chemicalbook.com
Overview of the Chemical Landscape and Research Trajectory of [2-Fluoro-5-(hydroxymethyl)phenyl]methanol
This compound is a specific example of a fluorinated benzylic alcohol. While detailed research dedicated exclusively to this compound is not extensively documented in publicly available literature, its structure suggests its role as a valuable intermediate in organic synthesis.
Basic chemical data for this compound is available, identifying it with the CAS number 1864060-47-8. bldpharm.com Documentation such as NMR, HPLC, and LC-MS analyses are often associated with compounds of this nature, indicating its availability and use in research and development contexts. bldpharm.com
The synthesis of structurally related hydroxymethyl-phenyl-methanol derivatives often involves the reduction of corresponding benzophenone (B1666685) precursors. For example, processes utilizing reducing agents like potassium borohydride (B1222165) in alcoholic solvents have been described for similar structures. google.com While a specific, optimized synthesis for this compound is not detailed in the surveyed literature, general methods of aromatic substitution, fluorination, and reduction of carbonyls or carboxylic acids would be applicable.
The research trajectory for a compound like this compound is likely tied to its application as a building block. Its bifunctional nature, with two hydroxymethyl groups and a fluorinated phenyl ring, makes it a candidate for the synthesis of polymers, ligands, and complex organic molecules where the introduction of a 2-fluoro-1,4-disubstituted benzene (B151609) moiety is desired. Further research into the specific applications and reaction pathways involving this compound would be necessary to fully elucidate its chemical landscape.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1864060-47-8 |
| Molecular Formula | C₈H₉FO₂ |
| Molecular Weight | 156.15 g/mol |
| Appearance | (Not specified in available data) |
| Solubility | (Not specified in available data) |
Data sourced from available chemical supplier information. bldpharm.com
Table 2: Related Fluorinated Benzylic Alcohol Compounds
| Compound Name | CAS Number | Molecular Formula | Key Structural Difference |
| [2-Fluoro-5-(trifluoromethyl)phenyl]methanol | 401-83-2 | C₈H₆F₄O | Contains a trifluoromethyl (-CF₃) group instead of a hydroxymethyl group. |
| (2-Amino-5-fluoro-phenyl)-methanol | 748805-85-8 | C₇H₈FNO | Contains an amino (-NH₂) group instead of a hydroxymethyl group at the 2-position. scbt.com |
| 2-Fluoro-5-(hydroxymethyl)pyridine | 39891-05-9 | C₆H₆FNO | The benzene ring is replaced by a pyridine (B92270) ring. |
This table is for comparative purposes and highlights the structural variations of related compounds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[4-fluoro-3-(hydroxymethyl)phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2/c9-8-2-1-6(4-10)3-7(8)5-11/h1-3,10-11H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZESWRAZUYUODM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)CO)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Fluoro 5 Hydroxymethyl Phenyl Methanol and Its Precursors
Established Synthetic Routes to [2-Fluoro-5-(hydroxymethyl)phenyl]methanol
Established synthetic pathways to this compound primarily rely on the functionalization of pre-fluorinated aromatic compounds. These methods involve a series of chemical reactions to introduce the required hydroxymethyl groups at specific positions on the fluorinated benzene (B151609) ring.
Approaches Involving Fluorinated Aromatic Precursors
A common strategy for the synthesis of this compound involves the reduction of a corresponding fluorinated benzoic acid derivative. For instance, 4-fluoro-3-(hydroxymethyl)benzoic acid can serve as a key precursor. The carboxylic acid group can be selectively reduced to a hydroxymethyl group using appropriate reducing agents. This approach benefits from the commercial availability of various fluorinated benzoic acid building blocks.
The reduction of the carboxylic acid can be achieved using reagents such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (THF). This powerful reducing agent effectively converts carboxylic acids to primary alcohols. The general transformation is depicted below:
General Reaction Scheme: Starting Material: 4-Fluoro-3-(hydroxymethyl)benzoic acid Reagent: Lithium Aluminum Hydride (LiAlH₄) Solvent: Tetrahydrofuran (THF) Product: this compound
An alternative to the direct reduction of the carboxylic acid is the esterification of the acid followed by reduction of the resulting ester. Esterification can be accomplished using methods like Fischer esterification, reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. The subsequent reduction of the ester to the diol can also be carried out with LiAlH₄.
Below is a table summarizing typical reaction conditions for the reduction of fluorinated benzoic acid precursors.
| Precursor | Reducing Agent | Solvent | Reaction Conditions | Product |
| 4-Fluoro-3-(hydroxymethyl)benzoic acid | LiAlH₄ | THF | 0 °C to room temperature | This compound |
| Methyl 4-fluoro-3-(hydroxymethyl)benzoate | LiAlH₄ | THF | 0 °C to room temperature | This compound |
Derivatization Strategies from Halogenated Nitroanilines and Related Toluene Analogs
Another synthetic approach involves the derivatization of more readily available starting materials like halogenated nitroanilines or functionalized toluene analogs. For example, a synthesis could commence with a fluorinated and nitrated toluene derivative. The synthetic sequence would typically involve reduction of the nitro group to an amine, followed by diazotization and subsequent Sandmeyer-type reactions to introduce a hydroxyl or cyano group. The methyl group of the toluene analog would then require oxidation to a carboxylic acid or an aldehyde, which can be further reduced to the hydroxymethyl group.
A hypothetical pathway starting from 2-fluoro-5-nitrotoluene could involve the following steps:
Reduction of the nitro group: Using reducing agents like iron in acetic acid or catalytic hydrogenation to yield 2-fluoro-5-methylaniline.
Diazotization and Hydrolysis: Treatment with sodium nitrite in an acidic medium, followed by heating in water to convert the amino group to a hydroxyl group, yielding 2-fluoro-5-methylphenol.
Hydroxymethylation: Introduction of a hydroxymethyl group at the 4-position, which can be a multi-step process.
Oxidation and Reduction: Oxidation of the methyl group to a carboxylic acid, followed by reduction to the second hydroxymethyl group.
Applications of Miyaura Borylation Reactions in Precursor Synthesis
The Miyaura borylation reaction is a powerful tool for the formation of carbon-boron bonds, which can then be utilized in subsequent cross-coupling reactions, such as the Suzuki coupling, to build more complex molecules. In the context of synthesizing precursors for this compound, Miyaura borylation can be employed to introduce a boronic ester group onto a fluorinated aromatic ring. This boronic ester can then be coupled with a suitable partner containing a protected hydroxymethyl group.
For instance, a fluorinated aryl halide could undergo a Miyaura borylation reaction with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and a base. The resulting aryl boronic ester can then participate in a Suzuki coupling with a halogenated benzyl (B1604629) alcohol derivative where the hydroxyl group is protected.
Illustrative Miyaura Borylation Reaction: Aryl Halide: 1-Bromo-2-fluoro-5-(methoxymethyl)benzene Borylation Reagent: Bis(pinacolato)diboron (B₂pin₂) Catalyst: Pd(dppf)Cl₂ Base: Potassium acetate (KOAc) Solvent: Dioxane Product: 2-(2-Fluoro-5-(methoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
The subsequent Suzuki coupling and deprotection steps would lead to the desired diol. This strategy offers a versatile approach to constructing the carbon skeleton of the target molecule.
Innovative Fluorination Strategies Relevant to Benzylic Alcohol Synthesis
Recent advancements in fluorination chemistry offer novel methods for the introduction of fluorine atoms into organic molecules, some of which are relevant to the synthesis of fluorinated benzylic alcohols. These innovative strategies can be broadly categorized into electrophilic and nucleophilic fluorination approaches.
Electrophilic Fluorination Methodologies
Electrophilic fluorination involves the use of reagents that deliver a formal "F⁺" species to a nucleophilic substrate. Reagents such as Selectfluor® (F-TEDA-BF₄) are widely used for the fluorination of electron-rich aromatic compounds. worldscientific.comjove.comorganic-chemistry.orgenamine.net In the context of synthesizing precursors for this compound, an appropriately substituted benzene derivative could be subjected to electrophilic fluorination.
For example, a substrate like 3-(hydroxymethyl)benzyl alcohol could potentially be fluorinated using an electrophilic fluorine source, although regioselectivity would be a critical challenge to control. The directing effects of the existing substituents on the aromatic ring would determine the position of the incoming fluorine atom.
Key Electrophilic Fluorinating Agents:
| Reagent | Description |
| Selectfluor® (F-TEDA-BF₄) | A versatile and relatively safe electrophilic fluorinating agent. worldscientific.comjove.comorganic-chemistry.orgenamine.net |
| N-Fluorobenzenesulfonimide (NFSI) | Another common electrophilic fluorine source used in various fluorination reactions. |
Recent developments in this area include photoredox-catalyzed methods that enable the fluorination of benzylic C-H bonds. beilstein-journals.orgd-nb.infoacs.org These reactions often utilize a photocatalyst that, upon irradiation with visible light, initiates a radical process leading to the introduction of a fluorine atom from an electrophilic source. beilstein-journals.orgd-nb.infoacs.org
Nucleophilic Fluorination Approaches Utilizing Fluoride (B91410) Sources
Nucleophilic fluorination strategies employ fluoride ions (F⁻) as the fluorine source to displace a leaving group in a substitution reaction. In the synthesis of benzylic alcohols, this can involve the conversion of a benzylic alcohol into a good leaving group (e.g., a tosylate or mesylate) followed by displacement with a fluoride salt.
Alternatively, reagents like diethylaminosulfur trifluoride (DAST) can be used to directly convert a benzylic alcohol to a benzyl fluoride. durham.ac.ukorganic-synthesis.com This reaction proceeds through the formation of an intermediate that is then displaced by fluoride. reddit.com
Common Nucleophilic Fluorinating Reagents for Alcohols:
| Reagent | Application |
| Diethylaminosulfur trifluoride (DAST) | Converts alcohols to alkyl fluorides. durham.ac.ukorganic-synthesis.com |
| Deoxo-Fluor® | A more thermally stable alternative to DAST. commonorganicchemistry.com |
| Potassium Fluoride (KF) with a phase-transfer catalyst | Used for the displacement of leaving groups. |
The table below summarizes some modern nucleophilic fluorination methods relevant to the synthesis of fluorinated benzylic compounds.
| Method | Fluoride Source | Substrate Type | Key Features |
| Deoxyfluorination | DAST, Deoxo-Fluor® | Alcohols | Direct conversion of C-OH to C-F. durham.ac.ukorganic-synthesis.comcommonorganicchemistry.com |
| Halogen Exchange (Halex) | Metal Fluorides (e.g., KF, CsF) | Alkyl Halides | Displacement of other halogens with fluoride. |
| Electrochemical Fluorination | Et₃N·3HF | Benzylic C-H bonds | Direct C-H to C-F conversion. beilstein-journals.org |
These innovative fluorination techniques provide alternative and potentially more efficient routes to fluorinated building blocks, which can then be elaborated to form complex molecules like this compound.
Radical Fluoroalkylation Techniques for Aromatic Systems
Radical fluoroalkylation has emerged as a powerful tool for the formation of C-F bonds, particularly in aromatic systems. These methods typically involve the generation of a highly reactive fluoroalkyl radical, which then undergoes a substitution reaction with the aromatic ring. acs.org The production of these radicals can be achieved through various means, including visible-light photoredox catalysis, the use of organic dyes, or the formation of Electron Donor-Acceptor (EDA) complexes. acs.org
The general mechanism involves the generation of a perfluoroalkyl radical (RF•) from a suitable precursor, such as a perfluoroalkyl iodide. This radical, which is electrophilic in nature, can then attack an electron-rich aromatic ring. This process is particularly effective for activated aromatic nuclei. wikipedia.org For a precursor to this compound, such as a protected 1,4-benzenedimethanol, the hydroxymethyl groups would act as ortho-, para-directing activators, making the positions ortho to these groups susceptible to radical attack.
Photochemical methods offer a mild and efficient route for these transformations. For instance, visible light can be used to activate a photocatalyst, which then initiates the radical-forming process. beilstein-journals.org This approach avoids the harsh conditions associated with some traditional fluorination methods.
The table below summarizes representative conditions for radical fluoroalkylation on aromatic systems, which could be adapted for precursors of this compound.
| Catalyst/Initiator | Fluoroalkyl Source | Aromatic Substrate | Solvent | Conditions | Yield (%) |
| fac-[Ir(ppy)3] | CF3I | Anisole | CH3CN | Visible Light, rt | 75 |
| Rose Bengal | C4F9I | Aniline Derivatives | CH3CN | Visible Light, Cs2CO3, rt | 80-95 |
| Sodium Dithionite | BrCF2CF2Br | 1,3,5-Trimethoxybenzene | CH3CN/H2O | 80 °C | 65 |
| Fe(II)/H2O2 | CF3I | Benzene | DMSO | rt | 58 |
This table presents generalized data from literature on radical fluoroalkylation of various aromatic compounds and serves as a reference for potential application.
Transition Metal-Catalyzed Fluorination Protocols (e.g., C-H fluorination, Palladium(II)-Catalyzed Reactions)
Transition metal-catalyzed reactions, particularly those involving palladium, have revolutionized the synthesis of aryl fluorides. nih.gov These methods allow for the direct fluorination of C-H bonds, offering a more atom-economical alternative to classical methods that require pre-functionalized substrates. nih.gov
Palladium-Catalyzed C-H Fluorination: A significant advancement in this area is the development of palladium-catalyzed aromatic C-H fluorination using mild electrophilic fluorinating reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor. nih.gov Some modern protocols operate through a novel catalytic mode where a reactive transition-metal-fluoride electrophile is generated in situ, which then fluorinates the arene without the formation of a traditional organometallic intermediate. nih.gov
For the synthesis of this compound, a plausible precursor would be 1,4-benzenedimethanol or a protected analogue. The two hydroxymethyl groups are ortho-, para-directing. Directing groups can be employed to control the regioselectivity of the C-H activation step. For instance, an O-methyl oxime group has been used to direct palladium catalysts to the ortho-position for fluorination. nih.gov
Palladium(II)-Catalyzed Reactions of Arylboronic Acids: Another powerful strategy is the palladium-catalyzed fluorination of arylboronic acid derivatives. nih.gov This method is operationally simple and can be performed on a large scale. The reaction typically uses a palladium(II) pre-catalyst and an electrophilic fluorine source. This approach would involve converting a precursor like 4-(hydroxymethyl)-3-(dihydroxyboranyl)benzyl alcohol into the target compound.
Below is a data table summarizing typical conditions for palladium-catalyzed fluorination of aromatic systems.
| Catalyst System | Fluorine Source | Substrate Type | Solvent | Key Features |
| Pd(OAc)2 / Ligand | NFSI | Aryl Triflates | Toluene | High functional group tolerance |
| [Pd(terpy)(OTf)]BF4 | Selectfluor | Arylboronic Acids | CH3CN/H2O | Operationally simple, scalable |
| Pd2(dba)3 / Ligand | NFSI | 2-Arylbenzothiazoles | Dichloroethane | Directed ortho-fluorination |
| Pd(II) / Terpyridine & 2-Cl-phenanthroline | Selectfluor | Unactivated Arenes | Acetonitrile | Undirected C-H fluorination |
This table collates representative data for palladium-catalyzed fluorination reactions applicable to various aromatic precursors. nih.govnih.govnih.gov
Enantioselective Synthesis of this compound Derivatives
The target compound, this compound, is achiral. However, its two hydroxymethyl groups are prochiral, meaning they can be differentiated to produce chiral derivatives. Such chiral fluorinated building blocks are valuable in pharmaceutical synthesis. nih.gov Enantioselective synthesis of these derivatives can be achieved through several strategies, including asymmetric reduction of a difunctional precursor or enzymatic desymmetrization.
Asymmetric Reduction: A potential precursor for an enantioselective synthesis is 2-fluoro-5-formylbenzoic acid or 2-fluoro-1,4-benzenedicarboxaldehyde. The two carbonyl groups in the dialdehyde can be selectively reduced. The asymmetric reduction of one aldehyde group would yield a chiral hydroxymethyl-formyl derivative, a valuable intermediate. This transformation can be catalyzed by chiral organocatalysts, such as those based on BINOL or tartaric acid, which create a chiral environment around the substrate. nih.gov For example, chiral alkoxy-aluminium halides derived from natural products like borneol have shown high stereoselectivity in the reduction of ketones. rsc.org
Enzymatic Desymmetrization: Another sophisticated approach is the enzymatic desymmetrization of the diol this compound itself. Lipases are commonly used for the kinetic resolution of racemic alcohols and can also be applied to differentiate prochiral groups within a single molecule. nih.gov For instance, a lipase could selectively acylate one of the two hydroxymethyl groups, leading to a chiral monoester derivative with high enantiomeric excess. This biocatalytic method offers mild reaction conditions and high selectivity.
The table below provides examples of catalyst systems used for the enantioselective synthesis of chiral benzylic alcohols, which are analogous to the target derivatives.
| Catalyst/Enzyme | Substrate Type | Reagent | Enantiomeric Excess (ee) |
| (R)-BINOL-derived phosphoric acid | Prochiral dialdehyde | Borane reductant | >95% |
| Lipase (e.g., Candida antarctica Lipase B) | Prochiral diol | Acyl donor (e.g., vinyl acetate) | >99% |
| Chiral Oxazaborolidine Catalyst | Prochiral ketone | Catecholborane | 90-98% |
| ATA-302 Transaminase | Prochiral ketone | Isopropylamine | >99% |
This table illustrates the effectiveness of various catalytic systems in producing chiral alcohols from prochiral precursors, based on general literature findings. nih.govnih.gov
Chemical Reactivity and Transformation Pathways of 2 Fluoro 5 Hydroxymethyl Phenyl Methanol
Reactivity of the Hydroxymethyl Moiety
The presence of two primary alcohol functionalities, the hydroxymethyl groups, on the phenyl ring bestows upon [2-Fluoro-5-(hydroxymethyl)phenyl]methanol a rich and varied reactivity. These groups readily participate in a range of classical alcohol reactions, including condensation and nucleophilic substitution, opening avenues for the synthesis of a diverse array of derivatives.
Condensation Reactions Leading to Esters, Ethers, and Acetals
The hydroxymethyl groups of this compound can undergo esterification with carboxylic acids or their derivatives, such as acid chlorides and anhydrides, typically in the presence of an acid catalyst or a coupling agent. This reaction leads to the formation of mono- or di-esters, thereby modifying the compound's polarity and steric properties.
Etherification, another key transformation, can be achieved through various methods, including the Williamson ether synthesis. This involves the deprotonation of the hydroxymethyl groups with a strong base to form alkoxides, which then act as nucleophiles to displace a leaving group from an alkyl halide. This pathway allows for the introduction of a wide range of alkyl or aryl groups, forming the corresponding ethers.
Furthermore, the hydroxymethyl groups can react with aldehydes or ketones under acidic conditions to form acetals. This reaction is reversible and is often used as a method for protecting the diol functionality during other chemical transformations. The formation of cyclic acetals is also possible if a suitable di-carbonyl compound is used.
Nucleophilic Substitution Reactions Involving the Hydroxyl Group
The hydroxyl groups of the hydroxymethyl moieties can be converted into better leaving groups, such as tosylates or halides, to facilitate nucleophilic substitution reactions. For instance, reaction with p-toluenesulfonyl chloride in the presence of a base like pyridine (B92270) converts the alcohol into a tosylate. This tosylate is an excellent leaving group and can be readily displaced by a wide variety of nucleophiles, including halides, cyanides, and azides.
Direct conversion of the hydroxymethyl groups to benzylic halides can also be achieved using standard halogenating agents. For example, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can yield the corresponding benzylic chloride or bromide, respectively. These benzylic halides are versatile intermediates for further functionalization through Sₙ2 reactions.
Reactivity of the Fluorinated Aromatic Ring System
The fluorine atom and the hydroxymethyl groups on the benzene (B151609) ring influence its reactivity, particularly in reactions involving the aromatic system itself or in derivatives where additional activating or deactivating groups are present.
Nucleophilic Aromatic Substitution on Activated Fluorinated Systems
The fluorine atom on the aromatic ring of this compound is generally not susceptible to nucleophilic aromatic substitution (SₙAr) under normal conditions. This is because the benzene ring is not sufficiently activated by electron-withdrawing groups.
However, in derivatives where strong electron-withdrawing groups, such as a nitro group, are introduced onto the ring, particularly in positions ortho or para to the fluorine atom, the ring becomes activated towards SₙAr. In such activated systems, the fluorine atom can be displaced by strong nucleophiles like alkoxides, amines, or thiolates. The reaction proceeds through a Meisenheimer complex intermediate, and the high electronegativity of the fluorine atom makes it a good leaving group in these activated scenarios. beilstein-journals.orgnih.govbeilstein-journals.orgresearchgate.net
Influence of Fluorine Substitution on Reactivity and Selectivity
Electronic Effects: Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I effect). This effect can influence the acidity of the hydroxymethyl protons and the reactivity of the benzylic positions. The -I effect can make the benzylic carbons more electrophilic, potentially affecting the rates of nucleophilic substitution reactions at these positions. Conversely, fluorine can also exert a weak, electron-donating resonance effect (+R effect), which can influence the electron density of the aromatic ring.
Steric and Conformational Effects: The fluorine atom's size is relatively small, comparable to that of a hydrogen atom, so its steric hindrance is generally minimal. However, its presence can influence the preferred conformation of the hydroxymethyl groups. Studies on similar ortho-fluorinated benzyl (B1604629) alcohols have shown that intramolecular hydrogen bonding between the hydroxyl proton and the ortho-fluorine atom can occur, which can affect the reactivity of the hydroxyl group. nih.gov This intramolecular interaction can influence the acidity of the alcohol and its participation in intermolecular reactions. nih.gov
Influence on Aromatic Ring Reactivity: In electrophilic aromatic substitution reactions, the fluorine atom is considered an ortho, para-directing group, albeit a deactivating one due to its strong inductive effect. Therefore, in reactions involving the aromatic ring of this compound, the fluorine atom will influence the regioselectivity of the incoming electrophile.
Electronic Effects of Fluorine on Reaction Mechanisms and Intermediates
The fluorine atom at the ortho position exerts a significant influence on the reactivity of the benzylic alcohol through a combination of inductive and resonance effects. Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I effect). This effect decreases the electron density of the aromatic ring and, by extension, the benzylic carbon. Consequently, this can destabilize carbocation intermediates that may form during reactions such as SN1-type substitutions or Friedel-Crafts alkylations with the benzylic alcohol. The reduced electron density at the ipso-carbon due to the fluorine's pull can lessen the reactivity of adjacent functional groups. researchgate.net
| Electronic Effect | Description | Impact on Reactivity |
| Inductive Effect (-I) | Strong withdrawal of electron density from the aromatic ring due to fluorine's high electronegativity. | Deactivates the ring towards electrophilic attack and destabilizes carbocation intermediates at the benzylic position. |
| Resonance Effect (+R) | Donation of lone pair electrons from fluorine into the aromatic π-system. | Partially counteracts the inductive effect, increasing electron density at the ortho and para positions, potentially offering some stabilization to adjacent carbocations. |
Impact of Carbon-Fluorine Bond Strength on Chemical Stability and Transformation Pathways
The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, with a bond dissociation energy of up to approximately 130 kcal/mol. researchgate.net This exceptional strength imparts significant chemical stability to organofluorine compounds. In this compound, the C-F bond is highly resistant to cleavage under many reaction conditions. This stability means that the fluorine atom is unlikely to be displaced during typical chemical transformations involving the hydroxymethyl groups.
The robustness of the C-F bond ensures that it remains intact during reactions such as oxidation of the alcohol groups, esterification, or etherification. This property is advantageous in multi-step syntheses where the fluorine atom is a desired feature in the final product, as it can be carried through various chemical modifications without the need for protecting groups for the fluorine itself. nih.govbeilstein-journals.org
However, under specific and often harsh conditions, the C-F bond can be activated. This typically requires the use of strong reagents, such as organometallic compounds, or specific catalytic systems. researchgate.net For aromatic C-F bonds, cleavage is particularly challenging. nih.gov The transformation pathways of this compound will therefore be dominated by reactions of the more labile hydroxymethyl groups, with the C-F bond providing a stable anchor.
| Bond Property | Value/Description | Consequence for this compound |
| C-F Bond Dissociation Energy | Up to ~130 kcal/mol | High chemical stability; the fluorine atom is a robust substituent. researchgate.net |
| C-F Bond Polarity | Highly polar (Cδ+—Fδ−) | Influences intermolecular interactions and the electronic nature of the aromatic ring. |
| Reactivity | Generally inert to common reagents | Transformation pathways are primarily dictated by the reactivity of the hydroxymethyl groups. |
Modulation of Reactivity through Remote Fluorine Substitution in Benzylic Systems
The term "remote substitution" can be considered in the context of how the fluorine atom influences the reactivity of the para-substituted hydroxymethyl group in this compound. While not directly adjacent, the electronic effects of the fluorine atom are transmitted through the aromatic π-system, thereby modulating the reactivity of the entire molecule, including the benzylic alcohol at the 1-position and the hydroxymethyl group at the 5-position.
The electron-withdrawing nature of the fluorine atom can influence the acidity of the hydroxyl protons. By pulling electron density away from the ring, the fluorine atom can make the hydroxyl protons of both the benzylic alcohol and the hydroxymethyl group more acidic than in the non-fluorinated analogue. This can affect the ease of deprotonation in base-catalyzed reactions.
Furthermore, the presence of fluorine can influence the conformational preferences of the molecule, which in turn can impact reactivity. While this effect is more pronounced in flexible aliphatic systems, it can also play a role in the orientation of the hydroxymethyl groups relative to the plane of the benzene ring.
In the context of reactions involving the formation of intermediates, the remote fluorine atom can exert a stabilizing or destabilizing effect. For instance, if a reaction proceeds through an intermediate with a buildup of negative charge on the aromatic ring, the electron-withdrawing fluorine would be stabilizing. Conversely, for intermediates with a positive charge buildup, the fluorine would be destabilizing. These subtle modulations can alter reaction rates and potentially open up or close down certain transformation pathways compared to the non-fluorinated parent compound.
Advanced Functionalization Strategies Utilizing 2 Fluoro 5 Hydroxymethyl Phenyl Methanol As a Building Block
Integration into Complex Organic Scaffolds for Drug Discovery and Material Science
The strategic incorporation of fluorine into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. [2-Fluoro-5-(hydroxymethyl)phenyl]methanol serves as a key precursor for the synthesis of complex organic scaffolds that are integral to the development of new therapeutic agents. The dual hydroxymethyl groups provide convenient handles for derivatization and extension, allowing for the construction of intricate three-dimensional structures.
In drug discovery, this fluorinated diol can be used to synthesize "privileged scaffolds," which are molecular frameworks capable of binding to multiple biological targets. For instance, the phenyl ring can be further functionalized, and the hydroxymethyl groups can be converted into a variety of other functional groups or used as points of attachment for building larger molecules. This versatility is crucial in the generation of compound libraries for high-throughput screening to identify new drug leads.
While specific examples detailing the integration of this compound into materials are not extensively documented in publicly available literature, the principles of polymer chemistry suggest its potential utility. Diols are common monomers in the synthesis of polyesters and polyurethanes. The presence of a fluorine atom in the monomer unit can impart desirable properties to the resulting polymer, such as thermal stability, chemical resistance, and altered surface properties (hydrophobicity/lipophobicity).
Role in the Synthesis of Fluorinated Heterocyclic Systems
Fluorinated heterocyclic compounds are of immense interest in medicinal chemistry due to their prevalence in a wide array of approved drugs. This compound can serve as a valuable starting material for the synthesis of various fluorinated heterocycles. The hydroxymethyl groups can be oxidized to aldehydes or carboxylic acids, which can then participate in cyclization reactions to form heterocyclic rings.
For example, the corresponding dialdehyde or diacid derived from this compound could be condensed with appropriate amines, hydrazines, or other binucleophiles to construct fluorinated versions of important heterocyclic systems such as pyridines, quinolines, benzodiazepines, or other fused ring systems. The fluorine atom's position on the phenyl ring can influence the electronic properties of the resulting heterocyclic system, potentially modulating its biological activity. The synthesis of such fluorinated heterocycles is a key strategy in the development of new pharmaceuticals and agrochemicals. nih.govnih.govresearchgate.net
Table 1: Potential Fluorinated Heterocyclic Systems from this compound Derivatives
| Derivative of this compound | Reactant | Potential Heterocyclic System |
| 2-Fluoro-5-formyl-benzoic acid | o-Phenylenediamine | Fluorinated quinoxaline derivative |
| 2-Fluoro-1,4-benzenedicarbaldehyde | Hydrazine | Fluorinated phthalazine derivative |
| [2-Fluoro-5-(aminomethyl)phenyl]methanol | Phosgene equivalent | Fluorinated isoindolinone derivative |
This table presents hypothetical, yet chemically plausible, synthetic routes to fluorinated heterocycles.
Applications in the Development of Advanced Polymeric and Functional Materials
The bifunctional nature of this compound makes it a candidate for use as a monomer in step-growth polymerization. The two hydroxymethyl groups can react with dicarboxylic acids or their derivatives to form polyesters, or with diisocyanates to form polyurethanes. The incorporation of the fluoro-aromatic moiety into the polymer backbone is expected to enhance the material's thermal stability and chemical resistance.
Furthermore, the fluorine atom can impart specific surface properties to the resulting materials, such as hydrophobicity and oleophobicity. This could be advantageous for applications requiring low surface energy coatings, for example, in creating self-cleaning or anti-fouling surfaces. While specific research on polymers derived directly from this compound is not widely reported, the use of similar bio-based diols like 2,5-bis(hydroxymethyl)furan (BHMF) in creating sustainable polymers highlights the potential of such building blocks. nih.govresearchgate.net
Development of Linkers and Scaffolds for Solid-Phase Organic Synthesis
Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid synthesis of large numbers of compounds in a combinatorial fashion. A key component in SPOS is the linker, which tethers the growing molecule to an insoluble polymer support. The properties of the linker are crucial as they must be stable to the reaction conditions used during the synthesis but cleavable under specific conditions to release the final product.
Fluorinated linkers are gaining attention in SPOS. The fluorine atom can serve as a useful tag for monitoring reaction progress using 19F NMR spectroscopy. A compound structurally related to this compound, namely 2-(2-fluoro-4-hydroxymethyl-5-methoxy-phenoxy)acetic acid, has been successfully developed as a linker for solid-phase synthesis. nih.gov This linker allows for the attachment of molecules through one of the hydroxymethyl groups, and subsequent cleavage under mild acidic conditions. nih.gov The presence of the fluorine atom facilitates the monitoring of reactions on the solid support.
Given this precedent, this compound itself is a promising candidate for the development of novel linkers and scaffolds for SPOS. One of the hydroxymethyl groups could be used to attach the linker to the solid support, while the other could be the point of attachment for the molecule to be synthesized. The fluorinated phenyl ring would provide a stable and readily characterizable core for the linker. The development of such linkers would be a valuable addition to the toolkit of synthetic chemists engaged in combinatorial chemistry and drug discovery. frontiersin.orgnih.govmdpi.com
Table 2: Comparison of Potential Linker Properties
| Linker Type | Potential Advantage | Potential Cleavage Condition |
| Benzyl (B1604629) ether-based | Stability to a range of reagents | Acidic conditions |
| Ester-based | Compatibility with various functional groups | Basic or acidic hydrolysis |
| Carbamate-based | Orthogonal cleavage strategies | Specific reagents |
This table outlines general properties of linker types that could be derived from this compound.
Green Chemistry Principles in the Synthesis and Application of 2 Fluoro 5 Hydroxymethyl Phenyl Methanol
Sustainable Methodologies in Organofluorine Compound Synthesis
The synthesis of organofluorine compounds, including [2-Fluoro-5-(hydroxymethyl)phenyl]methanol, is increasingly guided by the need for sustainability. Traditional fluorination methods often rely on hazardous reagents and produce significant waste. Modern sustainable methodologies focus on improving reaction efficiency, minimizing waste, and utilizing less hazardous materials.
A plausible green synthetic route to this compound could start from a readily available precursor such as 2-fluorobenzoic acid. The introduction of the hydroxymethyl group could be achieved through formylation followed by reduction, or through direct hydroxymethylation. Each of these steps can be optimized according to green chemistry principles. For instance, employing catalytic methods for both the C-H functionalization to introduce the formyl or hydroxymethyl group and for the subsequent reduction steps is crucial.
Recent advancements have highlighted the use of biocatalysis, where enzymes are used to perform chemical transformations with high selectivity and under mild conditions. For example, fungi have been shown to efficiently reduce substituted benzoic acids to their corresponding benzyl (B1604629) alcohols. tandfonline.com This approach, if applied to a suitable precursor, could offer a highly sustainable route to this compound.
Solvent Minimization and Development of Alternative Solvent Systems (e.g., Fluorinated Alcohols as Promoters)
Solvents account for a significant portion of the mass and energy consumption in chemical processes, and their environmental impact is a major concern. mdpi.com Green chemistry encourages the minimization of solvent use or the replacement of hazardous solvents with greener alternatives.
In the context of organofluorine synthesis, fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have emerged as powerful promoters and alternative solvent systems. alfa-chemistry.comresearchgate.net Their unique properties, such as strong hydrogen-bonding ability and low nucleophilicity, can enhance reaction rates and selectivity, often allowing for a reduction in the amount of catalyst needed. researchgate.netontosight.ai For instance, in the synthesis of this compound, a fluorinated alcohol could be employed as a solvent in a catalytic reduction step of a corresponding carboxylic acid or aldehyde precursor. This not only can improve the reaction efficiency but also simplifies purification processes.
The ideal scenario, however, is to move towards solvent-free reactions. While not always feasible, exploring solid-state reactions or reactions in supercritical fluids are active areas of research that hold promise for significantly reducing the environmental footprint of organofluorine synthesis.
Atom Economy and Waste Reduction in Synthesis Design
Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. A high atom economy means that most of the atoms from the reactants are incorporated into the final product, minimizing waste.
In a hypothetical synthesis of this compound from a precursor like 2-fluoro-5-formylbenzoic acid, the reduction of both the carboxylic acid and aldehyde functionalities is a key step. Traditional reducing agents like lithium aluminum hydride (LiAlH₄) are effective but have poor atom economy and generate significant aluminum salt waste. chemguide.co.uklibretexts.org
A greener alternative is catalytic hydrogenation, which utilizes molecular hydrogen as the reductant and a catalyst (e.g., palladium on carbon). This method has a much higher atom economy, with water being the only theoretical byproduct. The table below compares the theoretical atom economy of two different reduction methods for a simplified analogous transformation.
| Reduction Method | Reactants | Product | Byproducts | Theoretical Atom Economy (%) |
|---|---|---|---|---|
| Lithium Aluminum Hydride Reduction (followed by workup) | R-COOH + LiAlH₄ + 4H₂O | R-CH₂OH | LiOH + Al(OH)₃ + 4H₂ | Low |
| Catalytic Hydrogenation | R-COOH + 2H₂ | R-CH₂OH | H₂O | High |
Catalytic Approaches for Enhanced Efficiency and Selectivity in Fluorination Reactions
Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, thereby reducing energy consumption and waste. In organofluorine chemistry, catalytic methods for the introduction of fluorine are highly sought after.
While direct catalytic fluorination of an aromatic C-H bond in a precursor to this compound would be an ideal green approach, this remains a challenging transformation. However, catalysis plays a vital role in other steps of the synthesis. As mentioned, catalytic reduction of carbonyl groups is a prime example of a green catalytic process.
Furthermore, the development of novel catalysts for fluorination reactions is an active area of research. For instance, the use of transition metal catalysts, such as palladium or copper, can facilitate C-H fluorination with reagents like N-fluorobenzenesulfonimide (NFSI). rsc.orgorganic-chemistry.org While not directly applied to the target molecule in this context, these advancements pave the way for future, more direct catalytic routes to compounds like this compound. The table below summarizes some catalytic approaches relevant to the synthesis of fluorinated aromatic compounds.
| Reaction Type | Catalyst Example | Advantages | Potential Application in Synthesis |
|---|---|---|---|
| Catalytic Hydrogenation | Pd/C, Ru-based complexes | High atom economy, mild conditions, clean byproducts. | Reduction of carboxylic acid/aldehyde precursors. |
| C-H Fluorination | Palladium(II) acetate, Copper(I) iodide | Direct functionalization, reduces number of synthetic steps. | Potential for direct fluorination of a suitable aromatic precursor. |
| Biocatalysis | Fungi (e.g., Cunninghamella elegans) | High selectivity, mild aqueous conditions, renewable catalysts. tandfonline.com | Reduction of a fluorinated benzoic acid precursor. tandfonline.com |
By embracing these catalytic strategies, the synthesis of this compound can be designed to be more efficient, selective, and environmentally benign.
Future Directions in the Research of 2 Fluoro 5 Hydroxymethyl Phenyl Methanol
Emerging Synthetic Methodologies and Reagents for Fluorinated Aromatic Compounds
The synthesis of fluorinated organic molecules is continually evolving, with a focus on improving efficiency, selectivity, and environmental sustainability. For compounds like [2-Fluoro-5-(hydroxymethyl)phenyl]methanol and its derivatives, future synthetic strategies are likely to incorporate several emerging trends.
One major area of development is the use of transition-metal-catalyzed C-H activation to introduce fluorine or fluoroalkyl groups directly onto aromatic rings. researchgate.net This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical route. For instance, copper-mediated radiofluorination has shown promise for accessing fluorine-18 labeled aromatics, a technique that could be adapted for creating radiolabeled versions of this compound for applications in positron emission tomography (PET). nih.govfrontiersin.orgacs.org
Flow chemistry is another methodology gaining traction. Continuous flow platforms can streamline the synthesis of molecules containing heteroatom-CF₃ motifs by using readily available fluorine sources like cesium fluoride (B91410), offering a more scalable and environmentally friendly alternative to traditional batch processes.
Furthermore, the development of novel electrophilic fluorinating agents continues to be a priority. Reagents such as N-fluorosuccinimide, synthesized via direct fluorination of N-trimethylsilyl compounds, provide alternative pathways for introducing fluorine atoms into aromatic systems. dur.ac.uk Research is also exploring innovative catalytic transformations, such as converting epoxides into fluorinated oxetanes using copper catalysts, which could open pathways to new classes of derivatives starting from related precursors. sciencedaily.com
Key Emerging Synthetic Approaches
| Methodology | Description | Potential Advantage for this compound |
| C-H Activation/Fluorination | Direct fluorination of C-H bonds, often catalyzed by transition metals like copper or palladium. acs.org | More efficient synthesis by avoiding pre-functionalization of the aromatic ring. |
| Flow Chemistry | Synthesis performed in a continuously flowing stream rather than in a batch. | Improved scalability, safety, and potential for automation in producing derivatives. |
| New Fluorinating Reagents | Development of novel reagents for electrophilic or nucleophilic fluorination. dur.ac.uk | Access to new chemical space and potentially milder reaction conditions. |
| Photoredox Catalysis | Use of light to enable redox reactions for fluorination or fluoroalkylation. | Mild reaction conditions and high functional group tolerance. |
These advancements are expected to provide more efficient and versatile routes to this compound and its derivatives, facilitating broader exploration of their properties and applications.
Advanced Spectroscopic and Analytical Characterization Techniques for Complex Derivatives
As synthetic methodologies produce increasingly complex derivatives of this compound, advanced analytical techniques are crucial for their unambiguous structural elucidation and characterization.
Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone for structural identification. semanticscholar.org Beyond standard 1H and 13C NMR, two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC are indispensable for mapping the connectivity of complex molecules. For fluorinated compounds, ¹⁹F NMR is particularly powerful for confirming the presence and chemical environment of fluorine atoms. The development of more sophisticated pulse sequences and higher field magnets will continue to enhance the resolution and sensitivity of these methods.
Mass Spectrometry (MS) is another vital tool, especially when coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC). High-resolution mass spectrometry (HRMS) provides precise mass measurements, enabling the determination of elemental compositions. semanticscholar.org Tandem mass spectrometry (MS/MS) is used to fragment ions, yielding structural information that helps to identify unknown compounds or to distinguish between isomers. For complex biological or environmental matrices, techniques like Pyrolysis-GC/MS can be employed, although they can be affected by organic matrix components. mdpi.com
Hyphenated thermoanalytical techniques , such as Thermogravimetric Analysis (TGA) coupled with Fourier-Transform Infrared Spectroscopy (FTIR) and MS, offer insights into the thermal stability and decomposition pathways of new materials derived from this compound. mdpi.comresearchgate.net This is particularly relevant for the development of high-performance polymers or other advanced materials where thermal properties are critical.
Advanced Characterization Techniques
| Technique | Information Provided | Relevance to Derivatives |
| 2D NMR Spectroscopy | Detailed molecular connectivity (¹H-¹H, ¹H-¹³C correlations). semanticscholar.org | Unambiguous assignment of complex molecular structures. |
| ¹⁹F NMR Spectroscopy | Information on the chemical environment of fluorine atoms. | Direct confirmation of fluorination and structural details near the fluorine atom. |
| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and elemental composition. semanticscholar.org | Confirmation of the chemical formula of new compounds. |
| Tandem Mass Spectrometry (MS/MS) | Structural information from fragmentation patterns. semanticscholar.org | Isomer differentiation and structural elucidation. |
| TGA-FTIR/MS | Thermal stability and decomposition product identification. mdpi.com | Characterization of polymers and materials for high-temperature applications. |
The integration of these advanced analytical methods will be essential for accelerating the research and development cycle of new, complex molecules based on the this compound scaffold.
Exploration of Novel Applications in Niche Chemical Synthesis and Advanced Materials Development
The unique properties imparted by fluorine—such as high thermal stability, chemical resistance, and altered electronic characteristics—make fluorinated compounds highly valuable in specialized applications. nbinno.comgoogle.com Future research on this compound will likely focus on leveraging its structure as a versatile building block for niche markets.
In pharmaceutical and agrochemical synthesis , the introduction of fluorine can significantly improve a molecule's metabolic stability, bioavailability, and binding affinity. nbinno.comnih.gov The diol functionality of this compound makes it an attractive starting point for creating more complex scaffolds for drug discovery or as a precursor for new pesticides and herbicides. google.comresearchgate.net
In advanced materials development , fluorinated aromatic compounds are integral to creating high-performance polymers, liquid crystals, and specialty coatings. nbinno.comresearchgate.net The presence of fluorine can lead to materials with low surface energy (useful for non-stick and water-repellent coatings), high thermal stability, and chemical inertness. nbinno.comresearchgate.net this compound could be used as a monomer or cross-linking agent in the synthesis of specialty polymers like polyesters or polyurethanes, imparting enhanced properties. Another emerging area is the development of fluorinated metal-organic frameworks (F-MOFs), where fluorinated linkers can increase the affinity for capturing molecules like CO₂. rsc.org
The compound may also serve as an important intermediate in the synthesis of other fine chemicals and materials. smolecule.com Its dual hydroxyl groups offer reactive sites for various transformations, such as esterification or conversion into other functional groups, allowing for its incorporation into a wide range of target molecules.
Potential Niche Applications
| Field | Potential Role of this compound | Desired Properties Conferred by Fluorine |
| Pharmaceuticals | A scaffold or intermediate for synthesizing new bioactive molecules. nbinno.com | Enhanced metabolic stability, bioavailability, and binding affinity. nbinno.com |
| Agrochemicals | A building block for novel herbicides, insecticides, or fungicides. researchgate.net | Increased efficacy and stability. |
| Advanced Polymers | Monomer for specialty polyesters, polyethers, or polyurethanes. | High thermal stability, chemical resistance, low dielectric constant. nbinno.com |
| Specialty Coatings | Precursor for fluorinated surface modifiers. | Low surface energy, hydrophobicity, and oleophobicity. nbinno.com |
| Metal-Organic Frameworks (MOFs) | A precursor for fluorinated organic linkers. rsc.org | Modified porosity and enhanced gas sorption properties. rsc.org |
By targeting these niche areas, future research can unlock the full potential of this compound as a valuable component in the toolbox of synthetic chemistry.
Q & A
Basic Research Question
- NMR Spectroscopy : and NMR are critical for confirming the positions of fluorine and hydroxymethyl groups. The chemical shift typically appears near -110 to -120 ppm for aromatic fluorine .
- IR Spectroscopy : O-H stretching (3200–3600 cm) and C-F vibrations (1100–1250 cm) provide functional group confirmation.
- X-ray Crystallography : Resolves spatial conformation, hydrogen bonding, and substituent orientation .
How can computational modeling predict the biological activity of this compound?
Advanced Research Question
Molecular docking and density functional theory (DFT) simulations can predict interactions with biological targets like the aryl hydrocarbon receptor (AHR). For example, fluorinated phenylmethanols may form hydrogen bonds with residues such as His291 and Ser365 in AHR’s PAS-B domain, mimicking agonists like TCDD. Computational studies should prioritize solvent accessibility and conformational flexibility of the hydroxymethyl group .
What strategies resolve contradictions in reported synthetic yields of fluorinated phenylmethanols?
Advanced Research Question
Discrepancies in yields (e.g., 40% vs. 85%) often arise from:
- Reaction Scale : Microscale reactions may underperform due to inefficient mixing or heat transfer.
- Catalyst Purity : Trace metals in catalysts (e.g., Pd/C) can alter reaction pathways.
- Workup Protocols : Incomplete removal of byproducts (e.g., trifluoroethoxy derivatives) skews yield calculations. Reproducibility requires strict adherence to published protocols and validation via HPLC or GC-MS .
What are the solubility and stability profiles of this compound under different conditions?
Basic Research Question
- Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) but limited in hexane or chloroform. Aqueous solubility is pH-dependent due to the hydroxymethyl group (pKa ~10–12).
- Stability : Susceptible to oxidation; store under inert gas (N/Ar) at -20°C. Degradation products include ketones (via oxidation) or ethers (under acidic conditions) .
How does the hydroxymethyl group’s position influence interactions with biological targets like AHR?
Advanced Research Question
The hydroxymethyl group’s orientation affects hydrogen-bonding capacity. In ortho-substituted analogs (e.g., this compound), steric hindrance may limit binding to AHR’s hydrophobic pocket. Para-substituted derivatives show stronger agonism due to improved alignment with residues like Phe317. Mutagenesis studies combined with SAR analysis are recommended to validate these interactions .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Advanced Research Question
- Purification : Column chromatography is impractical for large batches; switch to recrystallization or continuous flow reactors.
- Byproduct Management : Fluorinated intermediates may generate toxic HF; use CaCO traps or Teflon-lined equipment.
- Regioselectivity : Competing fluorination at undesired positions requires precise stoichiometry of fluorinating agents (e.g., Selectfluor) .
How do electronic effects of fluorine impact the reactivity of this compound?
Advanced Research Question
The electron-withdrawing fluorine atom:
- Reduces Electron Density : Lowers susceptibility to electrophilic substitution at the meta position.
- Enhances Acidity : Adjacent hydroxymethyl groups show increased acidity (ΔpKa ~1–2 vs. non-fluorinated analogs), influencing nucleophilic reactions.
DFT calculations can quantify these effects using Fukui indices or electrostatic potential maps .
What analytical techniques differentiate this compound from its structural isomers?
Basic Research Question
- LC-MS/MS : Fragmentation patterns (e.g., loss of HO or HF) distinguish isomers.
- 2D NMR : NOESY or COSY correlations identify spatial proximity of fluorine and hydroxymethyl groups.
- Melting Point Analysis : Isomers exhibit distinct melting ranges (e.g., 90–95°C vs. 110–115°C) .
How can researchers optimize the compound’s bioavailability for in vivo studies?
Advanced Research Question
- Prodrug Design : Esterify the hydroxymethyl group to enhance lipophilicity (e.g., acetyl or pivaloyl esters).
- Nanoparticle Formulation : Use PEGylated liposomes to improve aqueous solubility and reduce renal clearance.
- Metabolic Stability Assays : Screen for cytochrome P450 interactions using liver microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
